N-(2-(2,4-dimethylthiazol-5-yl)ethyl)-2,5-difluorobenzenesulfonamide
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Overview
Description
N-(2-(2,4-dimethylthiazol-5-yl)ethyl)-2,5-difluorobenzenesulfonamide is a synthetic organic compound that features a thiazole ring and a benzenesulfonamide moiety. The thiazole ring is known for its diverse biological activities, making this compound of interest in various fields of scientific research.
Mechanism of Action
Target of Action
Thiazole derivatives have been found to interact with a variety of targets, includingCyclin-dependent kinase 2 and Cyclin-A2 . These proteins play crucial roles in cell cycle regulation, making them potential targets for anticancer therapies.
Mode of Action
Thiazole derivatives are known for their diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The interaction of the compound with its targets could lead to changes in these biological processes.
Biochemical Pathways
These could potentially include pathways related to inflammation, pain perception, microbial growth, viral replication, neuron protection, and tumor growth .
Pharmacokinetics
Thiazole derivatives are generally known to have diverse pharmacokinetic properties, which can be influenced by the specific structure and substituents of the compound .
Result of Action
Given the broad range of biological activities associated with thiazole derivatives, the compound could potentially exert effects at both the molecular and cellular levels, influencing processes such as cell cycle regulation, inflammation, pain perception, microbial growth, viral replication, neuron protection, and tumor growth .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2,4-dimethylthiazol-5-yl)ethyl)-2,5-difluorobenzenesulfonamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Attachment of the Ethyl Group: The ethyl group is introduced via alkylation reactions, where the thiazole derivative is treated with ethyl halides under basic conditions.
Sulfonamide Formation: The final step involves the reaction of the thiazole derivative with 2,5-difluorobenzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2,4-dimethylthiazol-5-yl)ethyl)-2,5-difluorobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
N-(2-(2,4-dimethylthiazol-5-yl)ethyl)-2,5-difluorobenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its cytotoxic properties against cancer cells.
Industry: Utilized in the development of dyes and chemical reaction accelerators.
Comparison with Similar Compounds
Similar Compounds
2,4-Disubstituted Thiazoles: These compounds share the thiazole ring structure and exhibit similar biological activities.
Benzene Sulfonamides: Compounds with the benzenesulfonamide moiety also show antimicrobial and cytotoxic properties.
Uniqueness
N-(2-(2,4-dimethylthiazol-5-yl)ethyl)-2,5-difluorobenzenesulfonamide is unique due to the combination of the thiazole ring and the difluorobenzenesulfonamide group, which imparts distinct chemical and biological properties. This combination enhances its potential as a multifunctional agent in various research fields.
Properties
IUPAC Name |
N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-2,5-difluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F2N2O2S2/c1-8-12(20-9(2)17-8)5-6-16-21(18,19)13-7-10(14)3-4-11(13)15/h3-4,7,16H,5-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKQNZWSDAZILSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)CCNS(=O)(=O)C2=C(C=CC(=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F2N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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